N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide
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Description
N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C21H15F2N3OS and its molecular weight is 395.43. The purity is usually 95%.
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Scientific Research Applications
Anti-Cancer Activity
Compounds related to N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide have been extensively studied for their anticancer properties. For example, a study on the synthesis of fluoro-substituted benzo[b]pyran derivatives, which are structurally related, demonstrated significant anti-lung cancer activity. These compounds were tested against human cancer cell lines, including lung, breast, and CNS cancer, showing anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).
Inhibition of Kinase Activity
Another study explored thiazolyl N-benzyl-substituted acetamide derivatives, revealing their Src kinase inhibitory and anticancer activities. The research found that these compounds exhibited significant inhibition of cell proliferation in human colon carcinoma (HT-29), breast carcinoma (BT-20), and leukemia (CCRF-CEM) cells, highlighting the potential therapeutic applications of such compounds in cancer treatment (Fallah-Tafti et al., 2011).
Antimicrobial Activity
Research into substituted N-(benzo[d]thiazol-2-yl)acetamide derivatives demonstrated their potential as antimicrobial agents. These compounds exhibited good to moderate activity against selected bacterial and fungal microbial strains, suggesting their use in addressing antimicrobial resistance (Anuse et al., 2019).
Anti-Inflammatory and Antinociceptive Activity
Studies have also investigated the anti-inflammatory and antinociceptive activities of related compounds. For instance, derivatives of N-(3-chloro-4-fluorophenyl)acetamide exhibited significant anti-inflammatory activity, indicating their potential use in treating inflammatory conditions (Sunder et al., 2013).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of these compounds are crucial for understanding their mechanism of action and potential therapeutic applications. A study on the synthesis and antitumor activity evaluation of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide showed that most of the synthesized compounds revealed high inhibitory effects in in vitro antiproliferative activity screening, highlighting the importance of structural modification in enhancing biological activity (Shams et al., 2010).
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3OS/c22-16-8-6-14(7-9-16)11-19(27)26(13-15-3-2-10-24-12-15)21-25-20-17(23)4-1-5-18(20)28-21/h1-10,12H,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAHRIIRKVUJCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CC4=CC=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.